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Compound of Interest

Compound Name:
3-Bromo-2-fluoro-5-methylbenzoic

acid

Cat. No.: B2838014 Get Quote

An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic Acid for Advanced

Research

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-Bromo-2-fluoro-5-
methylbenzoic acid, a key halogenated aromatic building block. Designed for researchers,

medicinal chemists, and professionals in drug development, this guide delves into its chemical

identity, physicochemical properties, a validated synthetic protocol, and its strategic

applications in modern pharmaceutical discovery.

Core Chemical Identity: IUPAC Nomenclature and
Synonyms
The unambiguous identification of a chemical entity is paramount for reproducible scientific

work. The compound is systematically named according to the International Union of Pure and

Applied Chemistry (IUPAC) rules to ensure global consistency.

IUPAC Name:3-Bromo-2-fluoro-5-methylbenzoic acid

This name is derived by identifying the parent structure as benzoic acid. The substituents are

then named and numbered to give the lowest possible locants, starting from the carbon atom of

the carboxylic acid group as position 1.
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Common Synonyms:

3-bromo-2-fluoro-5-methyl-benzoic acid[1]

Benzoic acid, 3-bromo-2-fluoro-5-methyl-[1]

CAS Registry Number: 72518-16-2[1][2]

The CAS number is a unique identifier assigned by the Chemical Abstracts Service and is

crucial for database searches and regulatory compliance.

Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is essential for its

handling, reaction planning, and analytical characterization. The properties of 3-Bromo-2-
fluoro-5-methylbenzoic acid are summarized below.

Property Value Source

Molecular Formula C₈H₆BrFO₂ [1]

Molecular Weight 233.03 g/mol [1]

Appearance Solid [1]

Purity Typically ≥98% [1]

InChI

1S/C8H6BrFO2/c1-4-2-

5(8(11)12)7(10)6(9)3-4/h2-

3H,1H3,(H,11,12)

[1]

InChI Key
JFAQBRSYTNDGBL-

UHFFFAOYSA-N
[1]

Safety and Handling Information
Based on data for structurally analogous compounds, 3-Bromo-2-fluoro-5-methylbenzoic
acid should be handled with appropriate care in a laboratory setting.

GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Precautionary Statement:

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray

Note: Standard laboratory personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-

ventilated fume hood.

Synthesis Protocol: Electrophilic Aromatic
Bromination
The synthesis of 3-Bromo-2-fluoro-5-methylbenzoic acid can be efficiently achieved via

electrophilic aromatic substitution on the precursor, 2-fluoro-5-methylbenzoic acid.

Expertise & Rationale:
The choice of this precursor is strategic. In an electrophilic substitution reaction, the existing

substituents on the benzene ring dictate the position of the incoming electrophile (in this case,

Br⁺).

The carboxylic acid (-COOH) group is a meta-director and deactivating.

The fluorine (-F) atom is an ortho-, para-director and deactivating.

The methyl (-CH₃) group is an ortho-, para-director and activating.
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The combined directing effects of these groups strongly favor the substitution at the C-3

position, which is ortho to the fluorine, ortho to the methyl group, and meta to the carboxylic

acid. This convergence of directing effects leads to high regioselectivity and a cleaner reaction

profile. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a

common and effective reagent system for such brominations.[3]

Experimental Workflow Diagram
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2-Fluoro-5-methylbenzoic acid
(Starting Material)

Electrophilic Bromination
(0°C to Room Temp)
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Concentrated H₂SO₄
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Amide Coupling

Cross-Coupling

3-Bromo-2-fluoro-5-methylbenzoic acid
(Scaffold)

React -COOH with R₁-NH₂

(e.g., HATU, EDCI)
React -Br with R₂-B(OH)₂

(Suzuki Coupling)

Amide Derivative

Further Modification

Complex Drug Candidate
(e.g., Kinase Inhibitors, GPCR Modulators)

Bi-aryl Derivative

Further Modification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["3-Bromo-2-fluoro-5-methylbenzoic acid" IUPAC name
and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2838014#3-bromo-2-fluoro-5-methylbenzoic-acid-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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